molecular formula C11H17Cl B13159540 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

Cat. No.: B13159540
M. Wt: 184.70 g/mol
InChI Key: PIKQDWBKASLSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-2-cyclopropylbicyclo[221]heptane is a bicyclic compound with the molecular formula C10H15Cl It is characterized by a bicyclo[221]heptane framework, which is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane typically involves the chloromethylation of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: The primary product is the corresponding methyl derivative.

Scientific Research Applications

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. It can be used in the design of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

    Industry: It is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as:

    2-(Chloromethyl)-2-propylbicyclo[2.2.1]heptane: Similar in structure but with a propyl group instead of a cyclopropyl group. This difference can affect its reactivity and applications.

    2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane: The presence of a methyl group instead of a cyclopropyl group can lead to different chemical properties and uses.

    2-(Chloromethyl)-2-phenylbicyclo[2.2.1]heptane:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C11H17Cl

Molecular Weight

184.70 g/mol

IUPAC Name

2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H17Cl/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2

InChI Key

PIKQDWBKASLSGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CCC2C3)CCl

Origin of Product

United States

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